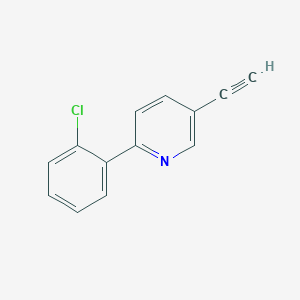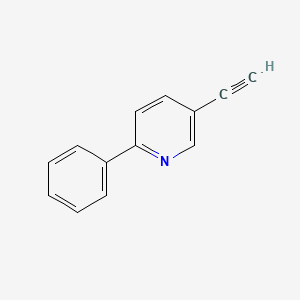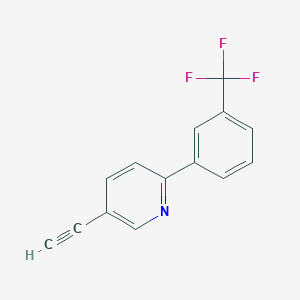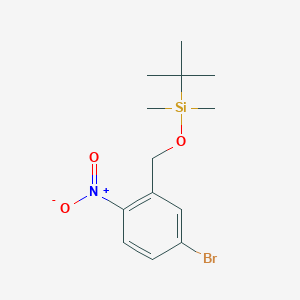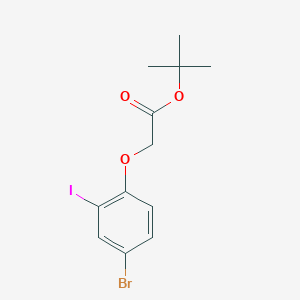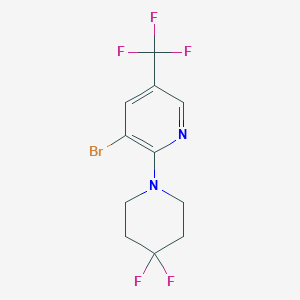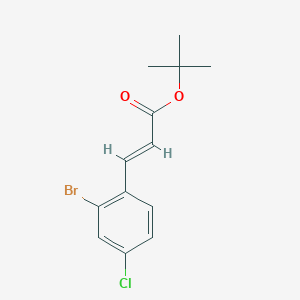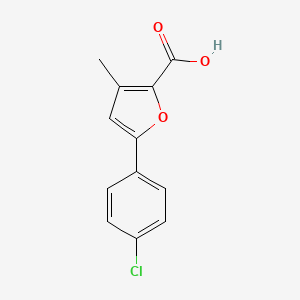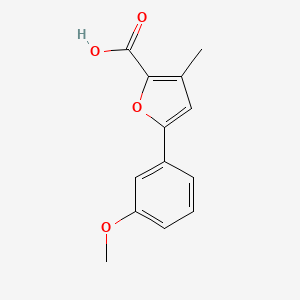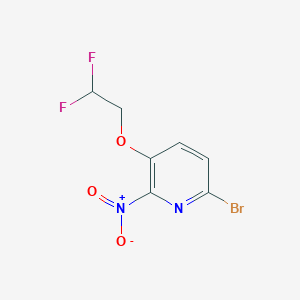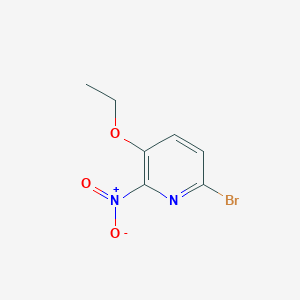
6-Bromo-3-ethoxy-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-ethoxy-2-nitropyridine is an organic compound belonging to the class of nitropyridines It features a bromine atom at the 6th position, an ethoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethoxy-2-nitropyridine typically involves the nitration of 3-ethoxypyridine followed by bromination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 2nd position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride introduces the bromine atom at the 6th position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of 6-substituted-3-ethoxy-2-nitropyridines.
Reduction: Formation of 6-bromo-3-ethoxy-2-aminopyridine.
Oxidation: Formation of 6-bromo-3-carboxy-2-nitropyridine.
科学研究应用
6-Bromo-3-ethoxy-2-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of functional materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
作用机制
The mechanism of action of 6-Bromo-3-ethoxy-2-nitropyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
相似化合物的比较
6-Bromo-3-methoxy-2-nitropyridine: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-2-nitropyridine: Lacks the bromine atom at the 6th position.
6-Bromo-2-nitropyridine: Lacks the ethoxy group at the 3rd position.
Comparison: 6-Bromo-3-ethoxy-2-nitropyridine is unique due to the presence of both the ethoxy and nitro groups, which can significantly influence its reactivity and biological activity. The ethoxy group can enhance solubility in organic solvents, while the nitro group can participate in various redox reactions. The bromine atom provides a site for further functionalization through substitution reactions, making this compound a versatile intermediate in organic synthesis.
属性
IUPAC Name |
6-bromo-3-ethoxy-2-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(8)9-7(5)10(11)12/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSIWQDXSXYGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
